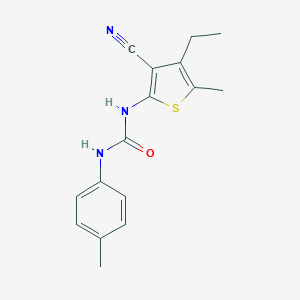
N-(3-cyano-4-ethyl-5-methylthien-2-yl)-N'-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4-ethyl-5-methylthien-2-yl)-N'-(4-methylphenyl)urea, commonly known as compound A, is a synthetic chemical compound that has been widely studied for its potential applications in various fields of science. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of compound A involves the inhibition of certain enzymes and signaling pathways in the body. Specifically, it has been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound A has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using compound A in lab experiments is its relatively low toxicity and high stability. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on compound A. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a tool for studying the role of protein kinases in various cellular processes. Additionally, further studies on the pharmacokinetics and pharmacodynamics of compound A could lead to the development of more effective treatments for a variety of diseases.
Synthesis Methods
The synthesis of compound A involves the reaction of 4-methylphenyl isocyanate with 3-cyano-4-ethyl-5-methylthiophene-2-carboxylic acid, followed by the addition of a base to form the final product. The synthesis of compound A has been extensively studied and optimized to ensure high yields and purity of the final product.
Scientific Research Applications
Compound A has been studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. It has been found to have potential as an anticancer agent, as well as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
Product Name |
N-(3-cyano-4-ethyl-5-methylthien-2-yl)-N'-(4-methylphenyl)urea |
|---|---|
Molecular Formula |
C16H17N3OS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C16H17N3OS/c1-4-13-11(3)21-15(14(13)9-17)19-16(20)18-12-7-5-10(2)6-8-12/h5-8H,4H2,1-3H3,(H2,18,19,20) |
InChI Key |
LPQNRQWIOWRGCG-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C#N)NC(=O)NC2=CC=C(C=C2)C)C |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)NC2=CC=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)


![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)


